molecular formula C8H9F2N5S B2706337 5-[5-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-14-9

5-[5-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No. B2706337
CAS RN: 1946818-14-9
M. Wt: 245.25
InChI Key: QJLMELBBBIDWMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves difluoromethylation processes based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds like “Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate” has been analyzed . The SMILES string for this compound is CCOC(C1=NN(C(C(F)F)=C1)C)=O .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar]. The resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate” have been analyzed . It is a solid under normal conditions and should be stored in an inert atmosphere at 2-8°C .

Mechanism of Action

The mechanism of action for similar compounds like Eflornithine, an ornithine decarboxylase inhibitor, has been studied . It is used to prevent relapse of high-risk neuroblastoma in pediatric and adult patients .

Safety and Hazards

The safety and hazards of similar compounds like “Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate” have been documented . It has been classified under GHS07 and has the signal word ‘Warning’. The hazard statements include H302-H315-H319-H335 .

Future Directions

The future directions in the research of similar compounds involve the development of safer and more effective formulations . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

properties

IUPAC Name

5-[5-(difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5S/c1-2-15-5(6(9)10)4(3-12-15)7-13-14-8(11)16-7/h3,6H,2H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLMELBBBIDWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NN=C(S2)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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